molecular formula C8H9NO3S B186556 Methyl 2-acetamidothiophene-3-carboxylate CAS No. 22288-81-9

Methyl 2-acetamidothiophene-3-carboxylate

Cat. No.: B186556
CAS No.: 22288-81-9
M. Wt: 199.23 g/mol
InChI Key: MLAPMAXKPXBHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamidothiophene-3-carboxylate is an organic compound with the molecular formula C8H9NO3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a thiophene ring, an acetamido group, and a carboxylate ester group.

Scientific Research Applications

Methyl 2-acetamidothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: This compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamidothiophene-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetamidothiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamidothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-acetamidothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring structure allows for interactions with aromatic residues in protein active sites, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetamidothiophene-2-carboxylate: Similar structure but with different positioning of functional groups.

    Methyl 3-aminothiophene-2-carboxylate: Contains an amino group instead of an acetamido group.

    Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of an acetamido group.

Uniqueness

Methyl 2-acetamidothiophene-3-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both an acetamido group and a carboxylate ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 2-acetamidothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-7-6(3-4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMAXKPXBHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384580
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-81-9
Record name Methyl 2-(acetylamino)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22288-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamidothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetamidothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamidothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetamidothiophene-3-carboxylate
Reactant of Route 5
Methyl 2-acetamidothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-acetamidothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.